Product packaging for 6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid(Cat. No.:CAS No. 3602-09-3)

6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1210059
CAS No.: 3602-09-3
M. Wt: 466.6 g/mol
InChI Key: VFUIRAVTUVCQTF-UHFFFAOYSA-N
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Description

Overview of Etiocholanolone (B196237) Glucuronide: Endogenous Conjugated Steroid

Etiocholanolone glucuronide is an endogenous steroid metabolite formed in the liver. It is a conjugate of etiocholanolone and glucuronic acid, a process mediated by UDP-glucuronyltransferases. wikipedia.org This conjugation, known as glucuronidation, significantly increases the water solubility of etiocholanolone, facilitating its excretion from the body via the kidneys into the urine. wikipedia.orghmdb.ca Etiocholanolone itself is a metabolite of several steroid hormones, including testosterone (B1683101), Δ4-androstene-3,17-dione, and dehydroepiandrosterone, originating from the testes and adrenal cortex. taylorandfrancis.com Unlike its precursor, etiocholanolone has no hormonal activity. taylorandfrancis.com

The formation of etiocholanolone glucuronide is a key step in the phase II metabolic pathway of androgens. pubcompare.ai Along with androsterone (B159326) glucuronide, it is one of the major inactive metabolites of testosterone. wikipedia.org The process of glucuronidation is crucial for the detoxification and elimination of various substances that cannot be utilized as an energy source. hmdb.ca By attaching a glucuronic acid molecule, the resulting glucuronide becomes much more water-soluble than the original compound, enabling its efficient removal from the body. hmdb.ca

PropertyValue
IUPAC Name 17-Oxo-5β-androstan-3α-yl β-D-glucopyranosiduronic acid
Chemical Formula C25H38O8
Molar Mass 466.571 g/mol
Synonyms ETIO-G, 5β-Androstan-3α-ol-17-one 3-glucuronide
Metabolic Pathway Androgen and Estrogen Metabolism
Enzymatic Reaction Etiocholanolone + Uridine diphosphate (B83284) glucuronic acid → Etiocholanolone glucuronide + Uridine 5'-diphosphate

Data sourced from multiple reputable chemical databases.

Academic Significance of Steroid Glucuronides in Biochemical Research

Steroid glucuronides, such as etiocholanolone glucuronide, hold considerable significance in biochemical research for several reasons. They are central to understanding the metabolism and clearance of steroid hormones. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a primary mechanism for regulating the levels and biological activity of unconjugated hormones. nih.gov This makes the study of steroid glucuronides essential in endocrinology and metabolic studies. pubcompare.ai

The analysis of steroid glucuronide profiles in biological fluids like urine and blood provides valuable insights into the activity of various metabolic pathways. For instance, the ratio of testosterone glucuronide to androsterone glucuronide is being investigated as a potential biomarker for the activity of the UGT2B17 enzyme, which is highly variable among individuals. nih.govresearchgate.net Researchers also use steroid glucuronide standards, including etiocholanolone glucuronide, to validate analytical methods, calibrate instruments, and investigate the intricacies of steroid conjugation processes. pubcompare.ai

Furthermore, the study of how these conjugates are transported across cell membranes by transporters like MRP2 and MRP3 contributes to our understanding of their disposition in the liver, intestine, and kidney. nih.govhelsinki.fi Recent research has even begun to explore the potential for some steroid glucuronides to have biological activities of their own, such as interacting with cellular receptors. nih.gov The investigation into the enantiomers of steroid glucuronides is also providing deeper insights into the stereoselectivity of the UGT enzymes. nih.gov

Scope and Objectives of Etiocholanolone Glucuronide Research

Research on etiocholanolone glucuronide encompasses a range of objectives aimed at elucidating its role in physiology and its potential as a biomarker. A primary focus is to understand the kinetics and regulation of its formation by various UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This includes studying the differences in enzyme activity between individuals and how genetic variations in UGT enzymes can affect etiocholanolone glucuronide levels. nih.gov

Another key research area is the development and validation of analytical methods, primarily using liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of etiocholanolone glucuronide in biological samples. ugent.beacs.org These methods are crucial for clinical and research applications, including metabolomics studies that aim to identify biomarkers for various conditions. ugent.be For example, urinary levels of etiocholanolone and other steroid metabolites have been studied in relation to conditions like hirsutism and male-pattern alopecia. hmdb.ca

The role of etiocholanolone glucuronide in different biological contexts is also an active area of investigation. Studies in avian species have examined the metabolism of testosterone to etiocholanolone and its subsequent conjugation to etiocholanolone glucuronide during embryonic development. biologists.com In aquatic life, it has been investigated as a putative pheromone. researchgate.net Furthermore, understanding the transport mechanisms of etiocholanolone glucuronide by efflux transporters like MRP2 and MRP3 is essential for a complete picture of its pharmacokinetics and its role in the enterohepatic circulation of androgens. nih.govhelsinki.fi

Research AreaKey Objectives
Enzymology - Characterize the kinetics of UGT enzymes in forming etiocholanolone glucuronide. nih.gov - Investigate the impact of genetic polymorphisms on its formation.
Analytical Chemistry - Develop sensitive and specific LC-MS methods for quantification. ugent.beacs.org - Use as a reference standard for method validation. pubcompare.ai
Biomarker Discovery - Evaluate its potential as a biomarker for androgen metabolism. nih.govresearchgate.net - Correlate its levels with physiological and pathological states. hmdb.ca
Comparative Physiology - Study its role in non-human species, such as in avian development and as a fish pheromone. biologists.comresearchgate.net
Pharmacokinetics - Elucidate the role of membrane transporters in its cellular efflux and disposition. nih.govhelsinki.fi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O8 B1210059 6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 3602-09-3

Properties

IUPAC Name

6-[(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIRAVTUVCQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1852-43-3, 3602-09-3
Record name NSC113101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etiocholanolone glucuronide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biochemical Pathways and in Vivo Metabolism of Etiocholanolone Glucuronide

Precursor Steroid Metabolism: From Testosterone (B1683101) to Etiocholanolone (B196237)

Etiocholanolone is not directly produced from testosterone but is derived from its metabolite, androstenedione (B190577). taylorandfrancis.com The pathway involves several key enzymatic steps that modify the steroid's core structure, leading to the formation of etiocholanolone, a 17-ketosteroid. taylorandfrancis.comrupahealth.com

Key Enzymatic Transformations Leading to Etiocholanolone

The conversion of testosterone to etiocholanolone is a multi-step process catalyzed by specific oxidoreductase enzymes. These transformations alter the steroid's biological activity and prepare it for subsequent conjugation.

17β-hydroxysteroid dehydrogenase (17β-HSD) : This enzyme family catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org Specifically, 17β-HSD type 2 mediates the oxidation of testosterone at the C17 position to form androstenedione. nih.govoncotarget.com This reaction is a critical control point in androgen metabolism. bioscientifica.com

5β-reductase (SRD5A2) : Androstenedione is then acted upon by 5β-reductase. This enzyme catalyzes the stereospecific reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. researchgate.net This conversion of androstenedione to 5β-androstanedione results in a "bent" or non-planar configuration between the A and B rings of the steroid, which is characteristic of the 5β series. researchgate.net

3α-hydroxysteroid dehydrogenase (3α-HSD) : The final step in the formation of etiocholanolone is the reduction of the 3-keto group of 5β-androstanedione. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase, which produces the 3α-hydroxy configuration, resulting in the final product, etiocholanolone (also known as 3α-hydroxy-5β-androstan-17-one). researchgate.net

Table 1: Enzymatic Steps in the Formation of Etiocholanolone from Testosterone
StepPrecursorEnzymeProductKey Transformation
1Testosterone17β-hydroxysteroid dehydrogenase (17β-HSD)AndrostenedioneOxidation of the 17β-hydroxyl group to a 17-keto group. oncotarget.com
2Androstenedione5β-reductase5β-AndrostanedioneReduction of the C4-C5 double bond, creating the 5β stereochemistry. researchgate.net
35β-Androstanedione3α-hydroxysteroid dehydrogenase (3α-HSD)EtiocholanoloneReduction of the 3-keto group to a 3α-hydroxyl group. researchgate.net

Glucuronidation of Etiocholanolone

Glucuronidation is a major Phase II metabolic pathway that conjugates lipophilic molecules like etiocholanolone with glucuronic acid. hmdb.ca This process significantly increases the water solubility of the steroid, neutralizing its biological activity and preparing it for excretion in the urine. wikipedia.orghmdb.ca The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org

UDP-Glucuronosyltransferase (UGT) Isoforms Involved

Several UGT isoforms, primarily from the UGT2B subfamily, are responsible for the glucuronidation of etiocholanolone. These enzymes exhibit differential activity and specificity towards various steroid substrates.

UGT2B7 : This isoform is considered a major enzyme in the glucuronidation of androgens and their metabolites. researchgate.netwikipedia.org UGT2B7 demonstrates high activity in conjugating the 3α-hydroxyl group of etiocholanolone. nih.govcohlife.org It is one of the primary enzymes responsible for etiocholanolone glucuronidation in the liver. nih.gov

UGT2B17 : UGT2B17 also plays a significant role in androgen metabolism and shows a high affinity for etiocholanolone. researchgate.netnih.gov Studies have shown that UGT2B17 is a principal catalyst for the glucuronidation of androgens and their metabolites. oup.com Its activity towards etiocholanolone is substantial, although its preference can differ from UGT2B7 depending on the steroid's stereochemistry. researchgate.netnih.gov The gene for UGT2B17 is known for a common deletion polymorphism, which can lead to significant interindividual variation in testosterone and metabolite excretion. nih.govoup.comfrontiersin.org

UGT2B28 : This enzyme is also involved in the conjugation of sex steroids, including etiocholanolone. amegroups.org Overexpression of UGT2B28 has been linked to altered levels of circulating androgens. daneshyari.com

UGT2B4 : While UGT2B4 is active in steroid metabolism, particularly with bile acids and some estrogens, its specific activity towards etiocholanolone is less pronounced compared to UGT2B7 and UGT2B17. cohlife.org

Table 2: UGT Isoforms in Etiocholanolone Glucuronidation
UGT IsoformRelative Activity/RoleReference
UGT2B7High activity; a major enzyme for etiocholanolone conjugation. researchgate.netwikipedia.orgnih.gov
UGT2B17High activity; a principal catalyst for androgen glucuronidation. Etiocholanolone is a preferred substrate. researchgate.netoup.com
UGT2B28Contributes to etiocholanolone conjugation and regulates steroid levels. amegroups.orgdaneshyari.com
UGT2B4Involved in general steroid glucuronidation, but less specific for etiocholanolone. cohlife.org

Cofactor Requirements for Glucuronidation

The process of glucuronidation is dependent on an activated form of glucuronic acid. The essential cofactor for all UGT-catalyzed reactions is uridine diphosphate-glucuronic acid (UDPGA) . researchgate.net UDPGA provides the glucuronic acid moiety that is transferred to the etiocholanolone substrate, forming a glucuronide conjugate via a glycosidic bond. hmdb.ca

Stereochemical Specificity of Glucuronidation Reactions

UGT enzymes exhibit significant stereoselectivity, meaning their activity is influenced by the three-dimensional structure of the substrate. Etiocholanolone (3α-hydroxy-5β-androstan-17-one) is a diastereomer of androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), differing only in the configuration at carbon 5. nih.gov This difference between the 5β (bent A/B ring junction) and 5α (planar A/B ring junction) structures affects how the steroid fits into the active site of the UGT enzymes. researchgate.net

Research indicates that UGT2B7 and UGT2B17 are affected in opposite ways by this stereochemistry. researchgate.net UGT2B17 shows a preference for conjugating etiocholanolone over androsterone. researchgate.net In contrast, the glucuronidation of the enantiomer of etiocholanolone (ent-etiocholanolone) by UGT2B7 and UGT2B17 differs considerably from their activity towards the naturally occurring endogenous form, highlighting the high degree of stereochemical specificity in these reactions. nih.govnih.gov

Tissue and Cellular Sites of Etiocholanolone Glucuronide Formation

The formation of etiocholanolone glucuronide is localized to specific tissues and subcellular compartments where the necessary enzymes are expressed.

Hepatic Conjugation : The liver is the principal organ for steroid metabolism and conjugation. wikipedia.orgrupahealth.commedchemexpress.com It has the highest abundance of the UGT enzymes, particularly UGT2B7 and UGT2B17, that are critical for etiocholanolone glucuronidation. nih.gov Therefore, the vast majority of circulating etiocholanolone is converted to its glucuronide form in the liver. wikipedia.orghmdb.ca

Cellular Location : Within the liver cells (hepatocytes), the UGT enzymes are integral membrane proteins located in the endoplasmic reticulum (ER) . nih.gov The active site of the UGT enzymes faces the lumen of the ER, where the conjugation of etiocholanolone with UDPGA occurs. researchgate.net Other tissues such as the kidney and intestine also express UGTs and can contribute to glucuronidation, but the liver is the primary site. nih.govnih.gov

Metabolic Fate and Excretion Mechanisms of Etiocholanolone Glucuronide

Once formed, primarily in the liver, etiocholanolone glucuronide is eliminated from the body through two principal routes: renal and biliary excretion. These pathways are mediated by specific transporter proteins that facilitate the movement of this conjugated steroid across cellular membranes.

Etiocholanolone glucuronide is actively secreted into the urine via the kidneys. nih.gov This process is not one of simple filtration but involves specific efflux transporters located on the apical membrane of proximal tubular cells, which actively pump the molecule into the tubular lumen for elimination.

Research has identified key transporters responsible for this renal clearance. Vesicular transport assays using recombinant human transporters have shown that etiocholanolone glucuronide is a substrate for Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance Protein 1 (MDR1). nih.govnih.gov In the kidney, MRP2 and MDR1 are the primary transporters responsible for the efflux of etiocholanolone glucuronide into the urine. nih.govnih.gov The high expression of these transporters in the kidney facilitates an efficient, unidirectional clearance of etiocholanolone glucuronide from the bloodstream into the urine. nih.gov Etiocholanolone, along with its counterpart androsterone, are major urinary metabolites whose levels can be influenced by factors such as ethanol (B145695) consumption. nih.gov

Key Transporters in Renal Excretion of Etiocholanolone Glucuronide

TransporterLocationFunctionReference
MRP2Apical membrane of renal proximal tubular cellsMajor contributor to the efflux of Etiocholanolone glucuronide into urine nih.govnih.gov
MDR1Apical membrane of renal proximal tubular cellsSignificant contributor to the efflux of Etiocholanolone glucuronide into urine nih.govnih.gov

In addition to renal clearance, etiocholanolone glucuronide is also excreted from the liver into the bile. This process is a critical step in its potential for enterohepatic recirculation, a cycle where substances are excreted via bile into the intestine and then reabsorbed back into the bloodstream. wikipedia.orgresearchgate.net

The transport of etiocholanolone glucuronide from hepatocytes into the bile canaliculi is primarily mediated by the transporter MRP2. nih.govnih.gov Another transporter, MRP3, located on the basolateral (sinusoidal) membrane of the hepatocyte, preferentially transports etiocholanolone glucuronide back into the bloodstream, contributing to its circulating plasma levels. nih.gov

Once excreted into the small intestine as part of the bile, etiocholanolone glucuronide can be acted upon by bacterial β-glucuronidases. nih.govresearchgate.net These enzymes hydrolyze the glucuronide conjugate, releasing the free, more lipid-soluble etiocholanolone. researchgate.net This deconjugated steroid can then be reabsorbed from the intestine back into the portal circulation and returned to the liver. nih.govresearchgate.net This process of biliary excretion, deconjugation, and reabsorption is known as enterohepatic recirculation. wikipedia.orgresearchgate.net This recycling mechanism can effectively extend the biological half-life of the parent steroid before it is eventually re-conjugated in the liver or eliminated. nih.govresearchgate.net

Hepatic Transporters and Enterohepatic Recirculation of Etiocholanolone Glucuronide

TransporterLocation in HepatocyteFunctionReference
MRP2Canalicular (apical) membraneTransports Etiocholanolone glucuronide into bile nih.govnih.gov
MRP3Basolateral (sinusoidal) membranePreferentially transports Etiocholanolone glucuronide into blood nih.gov

Comparative Metabolic Studies of Etiocholanolone Glucuronide

The formation and metabolism of etiocholanolone glucuronide exhibit interesting variations across different species and biological contexts, such as during embryonic development.

In avian species, the developing embryo actively metabolizes maternal androgens, such as testosterone and androstenedione, that are deposited into the egg yolk. nih.govrug.nlresearchgate.net A significant metabolic pathway involves the conversion of these androgens into etiocholanolone. nih.govbiologists.com This conversion happens rapidly, often within the first few days of incubation. nih.govbiologists.com

Once formed, etiocholanolone is further metabolized into conjugated forms, including etiocholanolone glucuronide. biologists.comnih.gov Studies in the European starling have shown that testosterone is converted to etiocholanolone, which is then subject to further metabolism. The clearance of etiocholanolone is associated with an increase in its conjugated form, etiocholanolone glucuronide, which is also found in the yolk. biologists.com This metabolic pathway demonstrates that the avian embryo can regulate its exposure to active maternal hormones by converting them into metabolites like etiocholanolone and its subsequent glucuronide conjugate. biologists.comnih.gov

The process of glucuronidation, which attaches a glucuronic acid moiety to a substrate, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The specific UGT enzymes responsible for the glucuronidation of etiocholanolone and their activity levels can vary significantly between species. researchgate.netmdpi.com

In humans, the glucuronidation of C19 steroids is primarily carried out by the UGT2B subfamily. researchgate.net Specifically, UGT2B7 and UGT2B17 exhibit the highest activity rates in the glucuronidation of etiocholanolone. researchgate.net Interestingly, these enzymes show opposite preferences for the stereoisomers of androstane (B1237026) metabolites; UGT2B17 is more effective at conjugating etiocholanolone (a 5β-androstane) compared to its 5α-isomer, androsterone. researchgate.net

Studies comparing glucuronidation across different species for various compounds have revealed significant differences in metabolic rates. For instance, in the metabolism of diclofenac, the rate of glucuronidation in liver microsomes showed an 8.7-fold difference between rats, monkeys, dogs, mice, and humans. mdpi.com While not specific to etiocholanolone, such studies highlight a general principle: the expression and activity of UGT enzymes are species-dependent. mdpi.comnih.gov This implies that the rate and profile of etiocholanolone glucuronide formation observed in one species may not be directly translatable to another, a crucial consideration in pharmacological and toxicological research.

Human UGT Enzymes in Etiocholanolone Glucuronidation

EnzymeSubfamilyActivity towards EtiocholanoloneReference
UGT2B7UGT2BHigh activity researchgate.net
UGT2B17UGT2BHigh activity; preferred substrate over androsterone researchgate.net

Synthesis and Characterization of Etiocholanolone Glucuronide and Analogues

Chemical Synthesis Methodologies for Etiocholanolone (B196237) Glucuronide

Chemical synthesis provides a robust route to etiocholanolone glucuronide, allowing for scalability and the introduction of labels. The primary challenge lies in achieving site-specific conjugation to the correct hydroxyl group.

The chemical synthesis of steroid 3-glucuronides, such as etiocholanolone glucuronide, often employs a convergent approach where the steroid (aglycone) and a protected glucuronyl donor are prepared separately and then coupled. Traditional methods, like the Koenigs-Knorr glycosylation, are widely used but can be complicated by the formation of side-products that reduce yield and complicate purification rsc.org.

To achieve site-specific conjugation at the 3α-hydroxyl group of etiocholanolone, chemists utilize protecting groups for other reactive sites on the steroid backbone. The key glucuronylation step involves coupling the 3α-hydroxy steroid derivative with a suitable glucuronyl donor d-nb.info. Following the coupling reaction, a deprotection sequence is carried out to remove the protecting groups from the glucuronic acid moiety. For instance, basic hydrolysis can be used to remove ester protecting groups, yielding the final glucuronide conjugate d-nb.info. Purification of the final product is often achieved using techniques like solid-phase extraction (SPE) on a C18 cartridge to remove salts and impurities d-nb.info. This multi-step process, while complex, allows for the regioselective synthesis of the desired 3α-glucuronide isomer d-nb.info.

The synthesis of deuterated or otherwise isotopically labeled analogues of etiocholanolone glucuronide is essential for their use as internal standards in quantitative mass spectrometry analysis. These labeled compounds are chemically identical to the analyte but have a different mass, allowing for precise quantification.

One documented synthesis is that of d5-etiocholanolone 3-glucuronide (2,2,3,4,4-d5-3α-hydroxy-5β-androstane-17-one glucuronide) rsc.org. This analogue was specifically developed as a certified reference material for the World Anti-Doping Agency (WADA) rsc.org. The synthesis of such labeled compounds can be approached in two ways: by using a deuterated steroid starting material in the conjugation reaction or by performing isotopic exchange on the target molecule princeton.edu. The synthesis of deuterated steroid precursors can be achieved through reactions with deuterium-containing reagents, such as sodium borodeuteride and deuterium (B1214612) water researchgate.net. The subsequent conjugation to glucuronic acid follows the site-specific methodologies previously described.

Table 1: Labeled Etiocholanolone Glucuronide Analogue

Compound NameIsotopic LabelApplication
d5-Etiocholanolone 3-glucuronideDeuterium (d5)Certified reference material for anti-doping analysis rsc.org

Enzymatic Synthesis of Etiocholanolone Glucuronide

Enzymatic methods offer an alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions and avoiding the need for complex protection and deprotection steps rsc.org.

A highly effective enzymatic approach utilizes a "glucuronylsynthase" derived from wild-type E. coli β-glucuronidase rsc.orgresearchgate.net. This enzyme is engineered through a single-point mutation that disables its natural glycosyl hydrolase (hydrolytic) activity but preserves its ability to catalyze glycoside synthesis rsc.org.

This engineered glucuronylsynthase promotes the stereoselective, single-step synthesis of β-glucuronides nih.gov. The reaction involves combining the steroid substrate with a synthetically-derived α-D-glucuronyl fluoride (B91410) donor rsc.org. The method has proven effective for a library of steroid substrates, with conversions depending on the steroid's structure and stereochemistry. In one study, this approach was used to prepare fifteen different steroid glucuronides on a milligram scale, with isolated yields sufficient for full characterization rsc.org. This technique provides a rapid and efficient route for synthesizing steroid glucuronides, including d5-etiocholanolone glucuronide, and avoids many of the complications associated with traditional chemical or other enzymatic approaches rsc.org.

Table 2: Substrate Scope of Glucuronylsynthase-Mediated Synthesis

Steroid SubstrateConversion (%)Isolated Yield (%)
Epiandrosterone9084 rsc.org
d5-EtiocholanoloneSynthesized on a milligram scale rsc.org

Note: This table presents a selection of data to illustrate the enzyme's efficacy.

In vitro biotransformation using microorganisms is another powerful strategy for producing glucuronide metabolites that are difficult to synthesize chemically hyphadiscovery.com. This method is particularly useful for generating reference materials needed for analytical and metabolic studies. The process involves screening a panel of microbes for their ability to metabolize the parent compound (etiocholanolone) into its glucuronide conjugate. Once a suitable microbe is identified, the biotransformation can be scaled up to produce the required quantities of the metabolite hyphadiscovery.com. The resulting glucuronide is then purified from the culture. This approach was successfully used to generate an O-glucuronide of a drug candidate, yielding pure material confirmed by NMR spectroscopy to be identical to the metabolite produced by human enzymes hyphadiscovery.com.

Structural Elucidation and Purity Assessment of Synthetic Etiocholanolone Glucuronide

Rigorous analytical characterization is required to confirm the identity, structure, and purity of synthetically produced etiocholanolone glucuronide. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Analysis : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to assess the purity of the synthetic compound and to separate it from any starting materials or side-products d-nb.info. The retention time of the synthetic glucuronide is compared to that of the endogenous metabolite to confirm its identity d-nb.info. Purification is often achieved using solid-phase extraction (SPE) with C18 cartridges rsc.orgd-nb.info.

Mass Spectrometry (MS) : Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight of the synthesized etiocholanolone glucuronide. The fragmentation pattern observed in the MS/MS analysis provides further structural confirmation and is compared to that of the authentic urinary metabolite d-nb.info.

Other Methods : Additional analytical techniques such as infrared (IR) spectroscopy and melting point analysis may also be used to further characterize the physical properties of the synthesized compound d-nb.info.

This comprehensive analytical workflow ensures that the synthetic etiocholanolone glucuronide is of high purity and structurally identical to the endogenous compound, making it suitable for use as a reliable reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugation Site Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of steroid conjugates like etiocholanolone glucuronide. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to precisely map the molecular framework and, most critically, to identify the exact point of attachment of the glucuronic acid moiety to the steroid.

The conjugation of glucuronic acid to the 3α-hydroxyl group of etiocholanolone induces characteristic changes in the NMR spectrum. In ¹H NMR, the proton at the conjugation site (H-3) experiences a significant downfield shift compared to the unconjugated steroid, a direct consequence of the deshielding effect of the newly formed glycosidic bond. Similarly, in the ¹³C NMR spectrum, the C-3 carbon signal also shifts downfield.

A key diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1') of the glucuronic acid ring. Its chemical shift and coupling constant (J value) are indicative of the β-configuration of the glycosidic linkage, which is characteristic of enzymatic glucuronidation in biological systems. Studies on analogous steroid glucuronides have confirmed these spectral patterns, allowing for the confident assignment of the conjugation site. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Key Positions in Etiocholanolone Glucuronide

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Comment
H-3Shifted downfield from unconjugated form-Proton at the site of conjugation.
C-3-Shifted downfield from unconjugated formCarbon at the site of conjugation.
C-17->200Characteristic of a ketone carbonyl carbon.
H-1'~4.5-5.5-Anomeric proton of the glucuronide moiety.
C-1'-~100-105Anomeric carbon of the glucuronide moiety.
C-6'-~170-175Carboxylic acid carbon of the glucuronide.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular mass of etiocholanolone glucuronide and for obtaining structural information through fragmentation analysis. The molecular formula of etiocholanolone glucuronide is C₂₅H₃₈O₈, corresponding to a molar mass of 466.571 g/mol . wikipedia.org

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the direct analysis of the intact conjugate. nih.govnih.gov In negative ion mode electrospray ionization (ESI), the molecule typically forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 465.

Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern dominated by the cleavage of the glycosidic bond. This cleavage results in two diagnostically significant ions:

A neutral loss of the glucuronic acid moiety (176 Da), leading to a product ion corresponding to the deprotonated etiocholanolone aglycone at m/z 289.

A product ion corresponding to the deprotonated glucuronic acid, which can appear at m/z 193 or further fragment.

For analysis by gas chromatography-mass spectrometry (GC-MS), the non-volatile etiocholanolone glucuronide must first be derivatized, for example, by converting it to a more volatile methyl ester pertrimethylsilylated product. nih.govdntb.gov.ua The resulting mass spectra show fragment ions characteristic of both the steroid and the derivatized glucuronide portions of the molecule. nih.govresearchgate.net

Table 2: Characteristic Mass Spectrometry Data for Etiocholanolone Glucuronide (Negative ESI-MS/MS)

Ion TypeExpected m/zDescription
Precursor Ion [M-H]⁻465.2Deprotonated molecular ion of etiocholanolone glucuronide.
Product Ion289.2Fragment corresponding to the etiocholanolone aglycone after neutral loss of glucuronic acid.
Neutral Loss176.0Mass corresponding to the glucuronic acid moiety (C₆H₈O₆). uab.edu

Infrared (IR) Spectroscopy and Other Spectroscopic Methods

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For etiocholanolone glucuronide, the IR spectrum is a composite of the absorptions from the steroid nucleus and the glucuronic acid moiety.

Key characteristic absorption bands for etiocholanolone glucuronide include:

O-H Stretching: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the multiple hydroxyl (-OH) groups on the glucuronic acid and the carboxylic acid O-H bond.

C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region, arising from the numerous sp³ C-H bonds in the steroid's alkane framework. pressbooks.pub

C=O Stretching: This is a crucial region. Two distinct, strong absorption bands are expected. One, typically around 1740 cm⁻¹, corresponds to the five-membered ring ketone at the C-17 position of the steroid. The other, around 1725-1700 cm⁻¹, is due to the carboxylic acid carbonyl group of the glucuronic acid moiety.

C-O Stretching: A complex series of strong bands in the 1200-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ether linkage (the glycosidic bond) and the alcohol functional groups. msu.edu

The unique pattern of peaks in the lower frequency "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. msu.edu

Table 3: Expected Characteristic Infrared (IR) Absorption Bands for Etiocholanolone Glucuronide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohols, Carboxylic Acid)Stretching3500 - 3200Strong, Broad
C-H (sp³ alkane)Stretching3000 - 2850Strong
C=O (Ketone, C-17)Stretching~1740Strong
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
C-O (Ether, Alcohols)Stretching1200 - 1000Strong

Advanced Analytical Methodologies for Etiocholanolone Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the direct analysis of intact steroid glucuronides, including etiocholanolone (B196237) glucuronide. This preference is due to its high sensitivity, specificity, and ability to analyze these polar, non-volatile compounds in their native form, thereby avoiding the potentially confounding steps of hydrolysis and derivatization that are necessary for gas chromatography-based methods. nih.gov

The development of robust LC-MS/MS methods for etiocholanolone glucuronide requires careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and chromatographic resolution. Direct quantification of intact glucuronides circumvents the potential underestimation that can occur with indirect methods requiring a hydrolysis step. nih.gov

Chromatographic Conditions: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is commonly employed to achieve rapid and efficient separation. The selection of the stationary phase (column) and mobile phase composition is critical.

Columns: C18 or biphenyl (B1667301) stationary phases are frequently used, with the latter offering unique selectivity for steroid isomers. thermofisher.com

Mobile Phases: The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, containing additives to improve ionization efficiency. thermofisher.comwaters.comthermofisher.com Additives like formic acid or ammonium (B1175870) fluoride (B91410) are often used to promote the formation of specific adducts in the mass spectrometer's ion source. waters.comthermofisher.com

A typical UPLC-MS/MS method for the simultaneous quantification of etiocholanolone glucuronide (Etio-G), androsterone (B159326) glucuronide (ADT-G), and androstan-3α, 17β-diol 17-glucuronide (3α-diol-17G) in serum achieved a total run time of less than 6 minutes. dshs-koeln.de The quantification limit for Etio-G in this assay was reported as 4 ng/mL from a 200 μL serum sample. dshs-koeln.de Another method for urinary steroid glucuronides reported a limit of quantification for etiocholanolone glucuronide of 21.4 nmol/L. diva-portal.orgwaters.com

ParameterTypical ConditionSource
Instrument UPLC coupled to a triple quadrupole mass spectrometer nih.govdshs-koeln.de
Column Reversed-phase C18 or Biphenyl (e.g., 2.1 x 50 mm, <3 µm) thermofisher.comwaters.com
Mobile Phase A Water with 0.1% formic acid or 0.2mM ammonium fluoride waters.comthermofisher.com
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid waters.comthermofisher.com
Flow Rate 0.4 - 0.6 mL/min waters.com
Gradient Optimized for separation of steroid isomers thermofisher.comthermofisher.com
Ionization Mode Electrospray Ionization (ESI), typically negative mode thermofisher.com

This table represents typical parameters and may vary based on the specific application and instrumentation.

Tandem mass spectrometry (MS/MS) is indispensable for the selective and sensitive detection of etiocholanolone glucuronide in complex biological samples. Specific scanning modes are utilized for both targeted quantification and untargeted screening.

Product Ion Scans: This mode is used for structural elucidation and to identify the most specific and intense fragment ions for a given precursor ion (the intact etiocholanolone glucuronide molecule). The mass spectrometer selects the precursor ion, subjects it to collision-induced dissociation (CID), and scans all resulting fragment ions. This information is crucial for setting up quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Precursor Ion Scans: This technique is a powerful screening tool for identifying compounds that share a common structural feature. waters.comwaters.com For glucuronidated steroids, the mass spectrometer is set to detect all precursor ions that generate a specific, characteristic fragment ion of the glucuronic acid moiety upon fragmentation. For example, a precursor ion scan could be set to detect all parent ions that produce a fragment at m/z 113 or that show a characteristic neutral loss of 176 Da, corresponding to the glucuronic acid residue. waters.com This allows for the rapid identification of a wide range of glucuronide conjugates in a single analysis.

Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the most commonly used scan mode. It offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. The mass spectrometer is programmed to select the etiocholanolone glucuronide precursor ion, fragment it, and monitor only for one or more specific, predefined fragment ions.

Scan ModeApplication for Etiocholanolone GlucuronidePrincipleSource
Product Ion Scan Identification of specific fragment ions for structural confirmation and MRM method development.Q1 is fixed on the precursor ion mass; Q3 scans for all resulting fragment ions. enovatia.com
Precursor Ion Scan Screening for all glucuronidated compounds in a sample.Q1 scans a mass range; Q3 is fixed on a characteristic glucuronide fragment ion (e.g., m/z 113). waters.comwaters.comscripps.edu
Constant Neutral Loss Scan Screening for all glucuronidated compounds by detecting the loss of the glucuronic acid moiety.Q1 and Q3 are scanned simultaneously with a fixed mass offset (e.g., 176 Da). waters.comwaters.com
Multiple Reaction Monitoring (MRM) Highly sensitive and selective quantification of etiocholanolone glucuronide.Q1 is fixed on the precursor ion mass; Q3 is fixed on a specific product ion mass. enovatia.com

Q1 and Q3 refer to the first and third quadrupoles in a triple quadrupole mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Conjugated Steroids

While LC-MS/MS allows for the direct analysis of intact conjugates, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and widely used technique for comprehensive steroid profiling. However, due to the non-volatile nature of etiocholanolone glucuronide, this approach requires extensive sample preparation, including the cleavage of the glucuronide conjugate (hydrolysis) and chemical modification (derivatization) to increase volatility and thermal stability. waters.com

Derivatization is a mandatory step to make the deconjugated etiocholanolone amenable to GC-MS analysis. The process replaces active hydrogen atoms on polar functional groups (hydroxyl and keto groups) with non-polar protecting groups. phenomenex.blog

Silylation: This is the most common derivatization technique for steroids. phenomenex.blog It involves reacting the steroid with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether.

Reagents: A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most popular due to the volatility of its byproducts. youtube.com Often, a mixture of reagents is used to ensure complete derivatization, especially for sterically hindered groups. A common formulation includes MSTFA, a catalyst such as ammonium iodide (NH₄I), and a reducing agent like dithioerythritol (B556865) (DTE) or dithiothreitol (B142953) (DTT). dshs-koeln.de

Procedure: The dried extract containing the hydrolyzed steroid is typically incubated with the derivatization reagent mixture at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-45 minutes) to ensure the reaction goes to completion. dshs-koeln.deresearchgate.net

Methoximation: Steroids containing ketone groups, like etiocholanolone, can form multiple derivatives due to tautomerization. To prevent this and yield a single, stable derivative, a methoximation step is often performed prior to silylation. diva-portal.orgyoutube.com This involves reacting the steroid with methoxyamine hydrochloride to convert the keto group into a stable methoxime derivative. youtube.comresearchgate.net

Before derivatization, the glucuronic acid moiety must be cleaved from the steroid. Enzymatic hydrolysis is the preferred method for this deconjugation due to its specificity and mild reaction conditions compared to chemical hydrolysis. covachem.com

Enzyme: β-glucuronidase is the enzyme used to cleave the β-glucuronidic bond. covachem.com It is commonly sourced from Helix pomatia or Escherichia coli (E. coli). dshs-koeln.denih.gov The choice of enzyme can be critical, as some preparations may have varying activities towards different steroid conjugates or contain endogenous steroid contaminants. nih.gov

Optimization of Conditions: The efficiency of the hydrolysis is highly dependent on the reaction conditions, which must be carefully optimized. Key parameters include:

pH: Optimal pH is crucial for enzyme activity, with buffers such as acetate, phosphate, or citrate (B86180) being used. dshs-koeln.de Studies have shown citrate buffer can enhance the activity for certain steroids. dshs-koeln.de

Temperature: Incubation is typically performed at temperatures between 37°C and 65°C. nih.govnorlab.com

Incubation Time: The time required for complete hydrolysis can range from 30 minutes to several hours, depending on the enzyme concentration, temperature, and biological matrix. dshs-koeln.denih.govnorlab.com

ParameterTypical ConditionSource
Enzyme β-glucuronidase from E. coli or Helix pomatia dshs-koeln.denih.gov
Buffer Citrate, Acetate, or Phosphate buffer dshs-koeln.de
pH 5.0 - 6.5 dshs-koeln.denih.gov
Temperature 55°C - 65°C dshs-koeln.denorlab.com
Incubation Time 30 - 120 minutes dshs-koeln.denih.govnorlab.com

This table represents typical parameters and should be optimized for each specific assay.

Sample Preparation Techniques for Complex Biological Matrices

The successful analysis of etiocholanolone glucuronide relies heavily on the initial sample preparation, which aims to isolate the analyte from interfering endogenous compounds present in complex matrices like urine and serum. The primary goals are to remove proteins, phospholipids, and salts, and to concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating steroids and their conjugates from biological fluids. diva-portal.orgnih.gov It utilizes a solid sorbent packed into a cartridge or well plate to selectively retain the analyte while matrix components are washed away. Reversed-phase sorbents (e.g., C18) are commonly used. nih.gov The analyte is first loaded onto the sorbent, interfering substances are removed with a wash solvent, and finally, the analyte of interest is eluted with a stronger organic solvent. waters.com SPE generally provides higher recoveries and cleaner extracts compared to liquid-liquid extraction. waters.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., diethyl ether, ethyl acetate). dshs-koeln.denih.gov While relatively simple, LLE can be less efficient, more labor-intensive, and may result in the co-extraction of more interfering substances compared to SPE. waters.comnist.gov

Protein Precipitation (PP): For serum or plasma samples, an initial protein precipitation step is often necessary. This is typically achieved by adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be further purified by SPE or LLE, or in some cases, directly injected into the LC-MS/MS system. thermofisher.comdiva-portal.org

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of etiocholanolone glucuronide from biological samples. nih.govunige.ch This method utilizes a solid sorbent material to selectively retain the analyte while allowing interfering compounds to pass through.

One common protocol involves the use of Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges. unige.ch A typical SPE procedure for urinary etiocholanolone glucuronide includes the following steps:

Conditioning: The SPE cartridge is first conditioned with methanol, followed by an equilibration step with an acidic solution (e.g., 2% formic acid). unige.ch

Loading: The urine sample, diluted with a formic acid solution and spiked with an internal standard, is loaded onto the conditioned cartridge. unige.ch

Washing: The cartridge is then washed to remove unretained matrix components. A common wash solution is a mixture of ammonium hydroxide (B78521) and methanol. unige.ch

Elution: The retained etiocholanolone glucuronide is eluted from the sorbent using a suitable organic solvent, such as a methanol/water mixture. unige.ch

The eluted sample is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system. unige.ch This process effectively removes salts and other polar impurities that can cause ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and precision of the analysis.

Protein Precipitation and Other Extraction Methods

For serum or plasma samples, protein precipitation is a common initial step to remove the high abundance of proteins that can interfere with the analysis and damage analytical columns. nih.govphenomenex.com This technique involves adding a precipitating agent, such as an organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., trichloroacetic acid), to the sample. phenomenex.com This causes the proteins to denature and precipitate out of the solution.

Following protein precipitation, the sample is centrifuged, and the supernatant containing the analyte of interest is collected for further processing, which may include SPE for additional cleanup and concentration. nih.gov One study details a method for quantifying 15 urinary steroid hormone glucuronides, including etiocholanolone glucuronide, where the sample workup involved both protein precipitation and solid-phase extraction. nih.gov

Validation Parameters for Quantitative Assays of Etiocholanolone Glucuronide

To ensure that an analytical method for etiocholanolone glucuronide is reliable and fit for its intended purpose, it must undergo a thorough validation process. This process assesses several key performance characteristics in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.gov

Linearity and Calibration Curve Establishment

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve using a series of standards of known concentrations.

For etiocholanolone glucuronide assays, a linear regression model is typically used, with a weighting factor (e.g., 1/x) often applied to ensure accuracy at the lower end of the concentration range. nih.gov A coefficient of determination (R²) greater than 0.99 is generally considered indicative of good linearity. nih.govnih.gov

Interactive Data Table: Linearity of Etiocholanolone Glucuronide Assays

Analytical Method Matrix Calibration Range Weighting Factor Coefficient of Determination (R²)
UPLC-MS/MS Serum 4 - 400 ng/mL 1/X ≥0.99

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

These limits are crucial for determining the sensitivity of the assay. For etiocholanolone glucuronide, the LOQ is a particularly important parameter, as it defines the lower boundary of the reportable range. One UPLC-MS/MS method reported a quantification limit of 4 ng/mL for etiocholanolone glucuronide in serum. nih.gov Another LC-MS/MS method for urinary steroid glucuronides reported an LOQ of 21.4 nmol/L for androsterone glucuronide, a structurally similar compound. nih.gov

Accuracy, Precision, and Recovery Assessments

Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing quality control (QC) samples at different concentration levels.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV).

Recovery is the efficiency of the extraction process, determined by comparing the analyte response in a processed sample to the response of a standard solution of the same concentration.

For etiocholanolone glucuronide assays, interday accuracy and CV for all levels of QCs are generally expected to be within 15%. nih.gov Recovery of glucuronides in serum has been shown to be consistent, with an average difference of less than 10% between stripped and unstripped serum. nih.gov One study on urinary steroid glucuronides reported recovery ranging from 89.6% to 113.8%. nih.gov

Interactive Data Table: Accuracy, Precision, and Recovery Data

Parameter Matrix Acceptance Criteria Reported Value
Interday Accuracy Serum Within 15% Within 15%
Interday Precision (CV) Serum Within 15% Within 15%
Recovery Serum Consistent <10% difference (stripped vs. unstripped)

Considerations for Stability and Storage of Conjugated Standards

The stability of etiocholanolone glucuronide in biological samples and standard solutions under various storage conditions is a critical factor for ensuring the reliability of analytical results. Stability studies are conducted to determine the appropriate storage temperature and duration.

Studies on similar glucuronide conjugates, such as 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105) glucuronides, have shown that they are stable for at least 3 days at room temperature and in a refrigerator, and for at least 2 months when stored at -20°C. journals.co.za Another study demonstrated the stability of testosterone (B1683101) and epitestosterone (B28515) glucuronides in sterilized urine samples stored at 4°C and -20°C for 22 months. nih.gov While specific long-term stability data for etiocholanolone glucuronide was not detailed in the provided context, the stability of these structurally related compounds suggests that freezing is a reliable method for long-term storage. Standard solutions of steroid conjugates are typically stored at -20°C in glass tubes to prevent degradation. unige.ch

Molecular and Cellular Interactions of Etiocholanolone Glucuronide

Kinetic Characterization of UGT Enzymes with Etiocholanolone (B196237) and its Enantiomers

The biotransformation of etiocholanolone into its water-soluble glucuronide conjugate is a critical step in its metabolism and subsequent elimination. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The kinetics of this reaction, including which specific UGT isoforms are involved and their affinity for the substrate, are key to understanding the disposition of this steroid metabolite.

The glucuronidation of androgens like etiocholanolone is primarily carried out by UGT enzymes belonging to the 2A and 2B subfamilies. nih.gov Research has identified UGT2B7 and UGT2B17 as the most active enzymes in the conjugation of androsterone (B159326) and etiocholanolone. sci-hub.se These two enzymes, however, exhibit a reverse preference for these two substrates. UGT2B17 catalyzes etiocholanolone glucuronidation at approximately twice the rate of its activity towards androsterone, whereas UGT2B7 glucuronidates androsterone about three times faster than etiocholanolone. sci-hub.se

Studies involving the enantiomer of etiocholanolone (ent-etiocholanolone) have revealed significant differences in enzyme activity compared to the naturally occurring form. The glucuronidation of ent-etiocholanolone by UGT2B7 and UGT2B17 differs considerably from their activity with the endogenous androgen. nih.gov In contrast, the activity of UGT2A1 is less affected by the stereochemistry of the substrate. nih.gov UGT2A1 demonstrates a unique kinetic profile with etiocholanolone, characterized by a very low substrate affinity (high Km) but a very high maximum velocity (Vmax) of the reaction. sci-hub.se

The table below summarizes the relative glucuronidation rates of etiocholanolone by various recombinant human UGTs.

UGT EnzymeRelative Glucuronidation Rate of Etiocholanolone (pmol/mg protein/min)Kinetic Characteristics
UGT2B17HighCatalyzes etiocholanolone glucuronidation approximately twice as fast as androsterone glucuronidation. sci-hub.se
UGT2B7ModerateShows significantly lower activity for etiocholanolone compared to androsterone. sci-hub.se
UGT2A1VariableExhibits very low substrate affinity (high Km) but a very high Vmax. sci-hub.se

The activity of UGT enzymes can be modulated by various endogenous and exogenous compounds, which can lead to altered metabolism of substrates like etiocholanolone. nih.govnih.gov While specific studies on the inhibition or induction of etiocholanolone glucuronidation are limited, the general mechanisms affecting UGTs are applicable.

Endogenous substances can act as inhibitors or activators of UGTs. For instance, certain fatty acyl-CoAs have been identified as endogenous activators, while adenine (B156593) and related compounds may act as allosteric inhibitors. nih.govresearchgate.net Impaired glucuronidation activity can lead to the slow elimination of endogenous substances. nih.gov

Exogenous compounds, including drugs and dietary constituents, can also inhibit UGT activity. For example, major cannabinoids have been shown to inhibit several UGT enzymes, with cannabidiol (B1668261) (CBD) being a potent inhibitor of UGT1A9 and UGT2B7. nih.gov Such inhibition can lead to drug-drug interactions if a therapeutic agent is co-administered with a compound that inhibits the primary UGT responsible for its metabolism. nih.govcreative-bioarray.com The potential for such interactions underscores the importance of identifying the specific UGT isoforms involved in a drug's clearance. criver.com

Role of Membrane Transporter Proteins in Etiocholanolone Glucuronide Disposition

Once formed, the hydrophilic etiocholanolone glucuronide molecule requires active transport to be effluxed from cells and eliminated from the body. patrinum.chpatrinum.ch This process is mediated by membrane transporter proteins, which play a crucial role in the disposition of the conjugate in key organs like the liver, intestine, and kidneys. frontiersin.orgnih.gov

Vesicular transport assays using recombinant human transporters have identified several ATP-binding cassette (ABC) transporters responsible for the efflux of etiocholanolone glucuronide. The primary transporters involved are Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3). nih.govhelsinki.finih.gov

MDR1 (also known as P-glycoprotein or ABCB1) has also been shown to play a role in the efflux of etiocholanolone glucuronide. nih.govnih.gov In contrast, the Breast Cancer Resistance Protein (BCRP or ABCG2) appears to have a minimal contribution to its transport, although it is active in transporting other steroid conjugates. nih.govhelsinki.fi MRP4 shows little to no transport activity for etiocholanolone glucuronide. helsinki.fi Additionally, genome-wide association studies have linked genetic variants in the orphan transporter SLC22A24 to circulating levels of etiocholanolone glucuronide, suggesting it may also be involved in its disposition, potentially in renal reabsorption. nih.gov

The table below provides a summary of the kinetic parameters for the transport of etiocholanolone glucuronide by key efflux transporters.

TransporterSubstrateAffinity (Km)Key Finding
MRP3 (ABCC3)Etiocholanolone GlucuronideHigh (0.4 - 4 µM)Exhibits higher affinity for etiocholanolone glucuronide compared to MRP2. helsinki.finih.gov
MRP2 (ABCC2)Etiocholanolone GlucuronideLow (>100 µM)Lower affinity transporter for etiocholanolone glucuronide. helsinki.fi
MDR1 (ABCB1)Etiocholanolone GlucuronideN/AContributes to the efflux of etiocholanolone glucuronide. nih.govnih.gov
BCRP (ABCG2)Etiocholanolone GlucuronideN/APlays a minimal role in transport. nih.govhelsinki.fi
MRP4 (ABCC4)Etiocholanolone GlucuronideN/ANot a significant transporter. helsinki.fi

The relative contribution of each transporter to the disposition of etiocholanolone glucuronide is highly dependent on its expression level and localization within different tissues. diva-portal.orgsemanticscholar.org

Liver: In the liver, MRP3, which is located on the basolateral (sinusoidal) membrane of hepatocytes, is the preferential transporter for etiocholanolone glucuronide. nih.govnih.gov This facilitates the movement of the conjugate from the liver into the bloodstream. MRP2 is located on the apical (canalicular) membrane and is responsible for excretion into the bile. nih.gov

Intestine: Similar to the liver, MRP3 is likely the most significant contributor to the efflux of etiocholanolone glucuronide from enterocytes into circulation. nih.govnih.gov

Kidney: In the kidney, efflux is directed towards the urine. The high expression of MRP2 and MDR1 in the apical membrane of proximal tubular cells suggests they are the primary transporters responsible for the urinary excretion of etiocholanolone glucuronide. nih.govnih.govdiva-portal.org

This tissue-specific expression pattern dictates the ultimate fate of etiocholanolone glucuronide, whether it is returned to systemic circulation via MRP3 or eliminated from the body into bile or urine by MRP2 and MDR1. nih.gov

Enzymatic Deconjugation of Etiocholanolone Glucuronide

The enzymatic deconjugation of etiocholanolone glucuronide, a process that removes the glucuronic acid moiety to release the parent steroid, etiocholanolone, is a critical step in its metabolism and biological activity. This reaction is primarily catalyzed by the enzyme β-glucuronidase.

β-Glucuronidase Activity in Various Biological Compartments (e.g., Gut Lumen, Specific Tissues)

β-glucuronidase activity is present in various biological compartments, with the gut lumen being a principal site of action on etiocholanolone glucuronide. Etiocholanolone glucuronide, along with other steroid glucuronides, is excreted from the liver into the bile and then enters the gastrointestinal tract nih.govnih.gov. Within the gut lumen, β-glucuronidases produced by the resident microbial population hydrolyze the glucuronide conjugate nih.govnih.gov. This action by the gut microbiota is a key component of the enterohepatic circulation of androgens nih.govnih.gov.

In addition to the gut lumen, β-glucuronidase is found in various mammalian tissues, including the liver, kidneys, and spleen wikipedia.org. While glucuronidation is a major process in the liver for the detoxification and elimination of steroids, the deconjugating activity of β-glucuronidase in these tissues can modulate local concentrations of the active steroid. Etiocholanolone glucuronide is transported in the liver, intestine, and kidneys by multidrug resistance-associated proteins (MRPs), specifically MRP2 and MRP3 nih.govnih.gov. The presence of both conjugating and deconjugating enzymes in these tissues suggests a complex regulation of steroid hormone activity at a local level.

Distribution of β-Glucuronidase Activity Relevant to Etiocholanolone Glucuronide Deconjugation
Biological CompartmentPrimary Source of β-GlucuronidaseSubstrateSignificance
Gut LumenGut MicrobiotaBiliary excreted Etiocholanolone GlucuronideFacilitates enterohepatic recirculation of etiocholanolone. nih.govnih.gov
LiverHepatic TissueEtiocholanolone GlucuronidePotential for local regulation of steroid levels.
KidneyRenal TissueEtiocholanolone GlucuronideInvolved in the renal processing and excretion pathways. nih.govnih.gov

Biological Implications of Deconjugation

The deconjugation of etiocholanolone glucuronide has significant biological implications, primarily through the regeneration of the biologically active etiocholanolone. One of the most notable effects of unconjugated etiocholanolone is its pyrogenic activity, meaning it can induce fever taylorandfrancis.com. This fever-inducing property is exclusive to the free form of the steroid; etiocholanolone glucuronide itself is not pyrogenic taylorandfrancis.com. Therefore, the deconjugation process is a critical activation step for this particular biological effect.

The anticonvulsant properties of etiocholanolone have also been noted, although it is less potent than its epimer, androsterone nih.gov. The deconjugation of etiocholanolone glucuronide could, therefore, contribute to the pool of neuroactive steroids that can modulate neuronal excitability nih.gov.

Future Directions in Etiocholanolone Glucuronide Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of etiocholanolone (B196237) glucuronide is fundamental to research in endocrinology, clinical chemistry, and anti-doping science. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established, future efforts will focus on enhancing their sensitivity and specificity. nih.govresearchgate.netnih.gov

Current "gold standard" techniques often require preparatory steps such as deconjugation (hydrolysis) to remove the glucuronide moiety, followed by derivatization to make the steroid suitable for GC analysis. researchgate.netnih.gov These steps can introduce variability and may not be efficient for all steroid conjugates. nih.gov Direct measurement of the intact glucuronide conjugate via LC-MS/MS avoids these issues and is a preferred modern approach. nih.govnih.gov

Future advancements are anticipated in the following areas:

Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC–MS/MS): This technique offers a significantly faster analysis time compared to traditional liquid chromatography, making it highly suitable for high-throughput screening of large sample sets, such as in clinical or doping control contexts. nih.gov

Improved Sample Preparation: Innovations in sample preparation, including micro-extraction techniques and advanced solid-phase extraction protocols, will be crucial for analyzing steroids present at very low concentrations. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): The application of HRMS can provide greater specificity and help in identifying novel or unexpected metabolites within the steroid profile, moving beyond targeted analysis of known compounds.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): In the specialized field of anti-doping, GC-C-IRMS is vital for distinguishing between endogenous and synthetic steroids by measuring their carbon isotope ratios. nih.govsymc.edu.cn Future research will likely focus on refining purification techniques to improve the precision and reliability of these measurements for metabolites like etiocholanolone. symc.edu.cn

Analytical TechniquePrincipleKey Advantages for Etiocholanolone Glucuronide AnalysisFuture Development Focus
GC-MS/MSSeparates volatile compounds, which are then ionized and fragmented for mass analysis. Requires hydrolysis and derivatization. researchgate.netnih.govWell-established for steroid profiling; high sensitivity.Improving derivatization efficiency and reducing sample preparation time.
LC-MS/MSSeparates compounds in a liquid phase before mass analysis. Allows for direct measurement of the glucuronide conjugate. nih.govnih.govHigh specificity and sensitivity; no hydrolysis needed, reducing analytical variability. nih.govIncreasing throughput; developing methods for simultaneous quantification of a wider range of steroid conjugates. nih.gov
UHPSFC–MS/MSUses supercritical fluid as the mobile phase for rapid separation. nih.govSeveral times faster than traditional LC-MS/MS, ideal for large-scale studies. nih.govMethod validation for a broader range of biological matrices.
GC-C-IRMSMeasures the ratio of carbon isotopes (¹³C/¹²C) in a compound to determine its origin (endogenous vs. exogenous). nih.govsymc.edu.cnEssential for anti-doping to confirm the abuse of synthetic steroids. symc.edu.cnEnhancing sample purification to prevent interference from co-existing compounds. symc.edu.cn

Comprehensive Characterization of UGT and Transporter Polymorphisms Affecting Etiocholanolone Glucuronide Disposition

The formation and elimination of etiocholanolone glucuronide are governed by specific enzymes and transporter proteins, the function of which can vary significantly between individuals due to genetic polymorphisms.

UDP-Glucuronosyltransferase (UGT) Enzymes: The conjugation of etiocholanolone with glucuronic acid is primarily catalyzed by enzymes from the UGT2B subfamily. researchgate.net In vitro studies using recombinant human UGTs have demonstrated that UGT2B7 and UGT2B17 exhibit the highest activity rates in the glucuronidation of etiocholanolone. researchgate.net UGT2B17, in particular, is a major enzyme responsible for androgen conjugation. researchgate.netnih.gov A common deletion polymorphism in the UGT2B17 gene can lead to a complete absence of the enzyme, drastically affecting the urinary excretion of glucuronidated androgens like testosterone (B1683101) glucuronide. scispace.com Future research needs to comprehensively characterize how this and other polymorphisms in UGT2B7 and UGT2B17 specifically impact circulating and excreted levels of etiocholanolone glucuronide.

Transporter Proteins: Once formed within the cell, etiocholanolone glucuronide must be transported across cell membranes for elimination into bile or urine. Research has identified members of the ATP-binding cassette (ABC) transporter family as key players. Specifically, Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 are primary transporters of etiocholanolone glucuronide. nih.govnih.gov Studies using vesicular transport assays have shown that while both transporters efflux etiocholanolone glucuronide, MRP3 tends to have a higher affinity for it. nih.gov In the liver, MRP3 is thought to be the preferential transporter for etiocholanolone glucuronide. nih.gov

Future work should focus on identifying and characterizing genetic variants in the genes encoding these transporters (e.g., ABCC2 for MRP2 and ABCC3 for MRP3) and determining their functional impact on the clearance of etiocholanolone glucuronide. Such studies will help explain inter-individual variability in steroid metabolite profiles and may have implications for predicting drug-androgen interactions. nih.govnih.gov

Gene ProductGene NameFunction in Etiocholanolone Glucuronide DispositionFocus of Future Research
UGT2B17UGT2B17Major enzyme catalyzing the glucuronidation of etiocholanolone and other androgens. researchgate.netnih.govAssessing the impact of the common gene deletion polymorphism on etiocholanolone glucuronide levels.
UGT2B7UGT2B7Exhibits high activity in the glucuronidation of etiocholanolone. researchgate.netCharacterizing single nucleotide polymorphisms (SNPs) and their effect on enzyme activity towards etiocholanolone.
MRP2ABCC2Efflux transporter involved in the elimination of etiocholanolone glucuronide from cells. nih.govnih.govInvestigating how genetic variants affect transport efficiency and contribute to inter-individual variability in clearance.
MRP3ABCC3Primary efflux transporter for etiocholanolone glucuronide, particularly in the liver. nih.govElucidating the role of polymorphisms in altering androgen metabolite homeostasis.

Integration of Omics Data (e.g., Metabolomics, Proteomics) for Systems-Level Understanding of Conjugation Pathways

To move beyond a single-gene or single-protein focus, future research will increasingly integrate large-scale 'omics' datasets. Metabolomics, the comprehensive study of small molecules, and proteomics, the large-scale analysis of proteins, can provide a holistic, systems-level view of the pathways governing etiocholanolone glucuronide disposition. cornell.edu

Metabolomics: By profiling the entire metabolome in plasma or urine, researchers can identify how genetic variations (like the UGT2B17 deletion) cause broad shifts in steroid metabolism, potentially revealing alternative metabolic pathways or novel biomarkers. researchgate.net For example, a deficiency in UGT2B17 could lead to the upregulation of other metabolic routes for androgens, which would be detectable through metabolomic analysis. researchgate.net

Proteomics: Quantitative proteomics can be used to measure the abundance of UGT enzymes, transporters (like MRP2 and MRP3), and other steroid-processing proteins directly in human tissues such as the liver, intestine, and kidney. nih.govcornell.edu This approach allows researchers to connect genetic information to functional protein expression, providing a more accurate picture of an individual's metabolic capacity. nih.gov

Integrating these omics datasets—genomics, proteomics, and metabolomics—will be essential for building predictive models of androgen disposition. This systems-level understanding can help explain why individuals respond differently to hormonal therapies or why certain individuals have atypical steroid profiles.

Exploration of Etiocholanolone Glucuronide's Role in Diverse Non-Clinical Biological Systems and Mechanistic Models

Historically, etiocholanolone glucuronide has been viewed primarily as an inactive, water-soluble waste product destined for excretion. However, its unconjugated precursor, etiocholanolone, is known to have biological activity, such as inducing fever. taylorandfrancis.com This raises the question of whether the glucuronidated form is truly inert or if it possesses uncharacterized biological functions.

Future research should explore the potential roles of etiocholanolone glucuronide in various non-clinical models:

Cell-Based Assays: In vitro models can be used to test whether etiocholanolone glucuronide interacts with cellular receptors, influences signaling pathways, or affects gene expression in different cell types (e.g., immune cells, liver cells, or neuronal cells).

Organoid Cultures: Three-dimensional organoid models of the liver or intestine can provide a more physiologically relevant system to study the transport and potential bioactivity of etiocholanolone glucuronide and its impact on cellular homeostasis.

By investigating these possibilities, researchers can determine if etiocholanolone glucuronide is simply a metabolite for disposal or an active participant in broader physiological or pathophysiological processes.

Q & A

Q. What enzymatic pathways are responsible for the formation and clearance of etiocholanolone glucuronide (Etio-G) in humans?

Etio-G is primarily formed via glucuronidation of etiocholanolone, a 5β-reduced metabolite of testosterone, mediated by UDP-glucuronosyltransferases (UGTs) such as UGT2B17 . Its clearance involves transport proteins like SLC22A24, which regulates plasma levels by facilitating renal excretion. Methodological approaches to study this include in vitro glucuronidation assays using recombinant UGT isoforms and LC-MS/MS for metabolite quantification .

Q. How can etiocholanolone glucuronide be reliably quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Etio-G due to its high sensitivity and specificity. Key steps include enzymatic hydrolysis (e.g., using β-glucuronidase), solid-phase extraction, and isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects . Gas chromatography-MS (GC-MS) is also used but requires derivatization .

Q. What physiological factors influence etiocholanolone glucuronide levels in human plasma?

Obesity and androgen metabolism disorders significantly affect Etio-G levels. In severely obese men (BMI >40), reduced free testosterone and LH pulse amplitude correlate with altered 5α/5β-reductase activity, impacting Etio-G/androsterone glucuronide ratios . Studies utilize BMI-stratified cohorts and mass spectrometry to profile steroid conjugates .

Advanced Research Questions

Q. How do genetic variants in solute carriers (e.g., SLC22A24) regulate etiocholanolone glucuronide levels?

The nonsense variant SLC22A24 p.Tyr501Ter (rs11231341) is strongly associated with reduced plasma Etio-G levels (β = -0.24, p < 0.001) due to impaired renal transport, as shown in the ARIC study (N = 1,375 Caucasians) . Haplotype analysis and linkage disequilibrium mapping (e.g., LDheatmap) reveal correlations between SLC22A24 locus SNPs and steroid glucuronide phenotypes .

Q. What methodological challenges arise when establishing causal links between etiocholanolone glucuronide and HER+ breast cancer?

Mendelian randomization (MR) studies face confounding from horizontal pleiotropy. In HER+ breast cancer, elevated Etio-G levels (OR = 1.12, 95% CI: 1.05–1.20) were causally linked using inverse-variance weighted regression and sensitivity analyses (e.g., MR-Egger) . Key steps include selecting genetic instruments (e.g., UGT2B17 SNPs) and validating via cohort-specific metabolomics .

Q. How can contradictory findings on etiocholanolone glucuronide’s role in androgen metabolism be resolved?

Discrepancies in 5α/5β-reductase activity across studies may stem from population heterogeneity (e.g., BMI, ethnicity) or assay variability. Meta-analyses of pooled data from cohorts like ARIC and Yousri et al. (Middle Eastern population) can harmonize results. Stratified analyses by BMI and UGT2B17 genotype are recommended .

Q. What in vitro models are optimal for studying etiocholanolone glucuronide transport kinetics?

Transfected HEK293 cells expressing SLC22A24 or MRP2/3 transporters enable kinetic profiling (e.g., Michaelis-Menten constants). Stable isotope tracing (e.g., ³H-Etio-G) and CRISPR-Cas9 knockout models validate transporter roles . Data are often normalized to androsterone glucuronide to control for batch effects .

Q. How does etiocholanolone glucuronide serve as a biomarker in doping control?

Etio-G, alongside androsterone glucuronide, is a key marker for detecting testosterone abuse. Athlete screening uses GC-MS steroid profiling and Δδ¹³C isotopic ratio analysis to distinguish endogenous vs. exogenous sources. Post-administration, Etio-G peaks at 48–72 hours, requiring timed urine sampling .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariable regression to adjust for covariates (e.g., BMI, UGT polymorphisms) in metabolome-wide association studies (MWAS) .
  • Experimental Design : For transport studies, prioritize transient transfection models over stable lines to avoid clonal variability .
  • Instrumentation : Cross-validate LC-MS/MS findings with orthogonal methods (e.g., immunoassays) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.